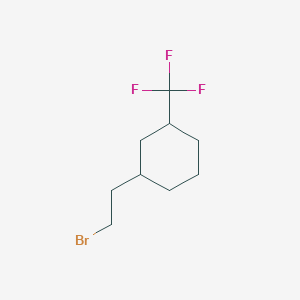

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

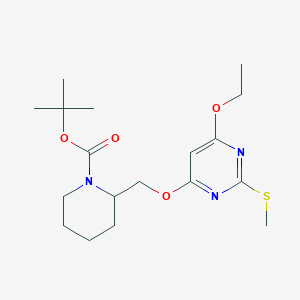

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane, also known as BTFMC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. BTFMC is a halocarbon, which is a type of organic compound that contains one or more halogen atoms. Halocarbons have a wide range of uses in various fields, including medicine, agriculture, and industry.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane is a compound that can be involved in various synthesis and chemical transformation processes due to its reactive functional groups. For instance, cyclohexane derivatives, including those with bromoethyl and trifluoromethyl groups, have been utilized in the isomerization of crystalline 1,2,3-tris(arylmethylene)cyclohexanes to 1,2,3-tris(arylmethyl)benzenes via reactions with gaseous hydrogen bromide, demonstrating the potential for structural rearrangements and the formation of new chemical entities (Frey, 1992).

Organometallic Chemistry

In organometallic chemistry, cyclohexane derivatives serve as important intermediates. For example, tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron, a cyclohexane-related compound, undergoes 1,3-dipolar cycloaddition reactions regio-, stereo-, and chemoselectively, yielding a spiro[4.5]decane system. This showcases the utility of cyclohexane derivatives in constructing complex organometallic frameworks with potential applications in catalysis and material science (Ong & Chien, 1996).

Material Science and Surface Chemistry

Cyclohexane derivatives are also explored in material science and surface chemistry. Silsesquioxanes, derived from cyclohexyltrichlorosilane, serve as models for silica surfaces, providing insights into the structure and reactivity of silica-based materials. This research aids in understanding and developing new materials with applications ranging from catalysis to electronics (Feher, Newman, & Walzer, 1989).

Synthetic Organic Chemistry

In synthetic organic chemistry, the manipulation of cyclohexane derivatives allows for the creation of new compounds with potential pharmaceutical and agrochemical applications. For instance, the stereochemical aspects of the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes have been studied, providing valuable information on reaction mechanisms and stereochemical outcomes, which are crucial for the design of stereoselective synthetic routes (Wickham & Kitching, 1983).

Environmental Chemistry

Cyclohexane derivatives are examined in environmental chemistry as well, particularly in the context of brominated flame retardants. The structure characterization and thermal stabilities of brominated cyclohexane compounds, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, are important for understanding their behavior and fate in the environment, with implications for pollution control and environmental safety (Arsenault et al., 2008).

Propriétés

IUPAC Name |

1-(2-bromoethyl)-3-(trifluoromethyl)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSQTXSSWSGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)

![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2832439.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)

![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)